(1R,4S)-N-(2-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide
Description
This compound is a stereospecific carboxamide derivative featuring a 1,4-methanophenazine core with a 2-methoxyphenyl substituent. Its molecular structure includes three methyl groups at positions 4, 11, and 11, contributing to steric and electronic effects. The (1R,4S) configuration defines its spatial arrangement, which is critical for interactions in biological or material systems.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-22(2)23(3)13-14-24(22,21(28)27-17-11-7-8-12-18(17)29-4)20-19(23)25-15-9-5-6-10-16(15)26-20/h5-12H,13-14H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQBEFBPZPPCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC=CC=C5OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,4S)-N-(2-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a complex organic molecule with the molecular formula and a molecular weight of 387.5 g/mol. This compound has attracted attention in pharmacological research due to its potential biological activities.
Chemical Structure
The structural features of this compound suggest a potential for interaction with biological systems. The presence of a methoxyphenyl group and a tetrahydro-methanophenazine core may confer unique properties that influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications. The following sections detail its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antioxidant Properties : The compound has shown promise as an antioxidant agent, potentially reducing oxidative stress in cellular environments. This effect may be attributed to its ability to scavenge free radicals.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from damage due to oxidative stress or neurotoxic agents. This could have implications for treating neurodegenerative diseases.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer progression or oxidative stress pathways.
- Modulation of Signaling Pathways : It could influence key signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have explored the biological activity of this compound:
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Effects | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating strong potential for further development. |
| Study 2 | Neuroprotection | Reported protective effects on neuronal cells exposed to oxidative stress; reduced apoptosis markers significantly compared to controls. |
| Study 3 | Antioxidant Activity | Showed effective scavenging of DPPH radicals in vitro; suggests potential for use in formulations aimed at reducing oxidative damage. |
Research Findings
Recent research findings highlight the need for further investigation into the compound's pharmacokinetics and toxicity profiles. Key findings include:
- Safety Profile : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses.
- Bioavailability : Studies on bioavailability suggest that modifications to the compound could enhance its efficacy and absorption in vivo.
Scientific Research Applications
The compound (1R,4S)-N-(2-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, biochemistry, and materials science.
Pharmacological Potential
Research indicates that compounds related to methanophenazine derivatives exhibit significant pharmacological activities. Specifically, studies have shown that such compounds can act as antagonists of mineralocorticoid receptors, which are crucial in managing cardiovascular and renal disorders. For instance, a related compound has been evaluated for its efficacy in treating conditions like heart failure and diabetic nephropathy .
Antioxidant Properties
Methanophenazine derivatives have been investigated for their antioxidant capabilities. These properties are essential for developing therapeutic agents that mitigate oxidative stress-related diseases. The ability of these compounds to scavenge free radicals makes them promising candidates for further research in oxidative stress management .
Electron Transport Systems
The role of methanophenazine in electron transport systems is noteworthy. In studies involving Methanosarcina mazei, it was found that methanophenazine acts as an electron carrier within microbial energy conservation processes. This property is particularly relevant in biotechnological applications where microbial metabolism is harnessed for energy production .
Enzyme Interactions
Research has demonstrated that methanophenazine derivatives can interact with membrane-bound enzymes involved in electron transport. For instance, the purified F420H2 dehydrogenase showed enhanced activity with certain phenazine derivatives as electron acceptors, highlighting the compound's potential utility in enzymatic processes .
Polymer Composites
The structural characteristics of methanophenazine derivatives allow them to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronics and aerospace industries.
Nanotechnology
In nanotechnology, compounds like this compound can serve as building blocks for creating nanostructures with specific electronic and optical properties. Their unique chemical properties make them suitable for applications in sensors and drug delivery systems.
Case Study 1: Cardiovascular Research
A study focused on the mineralocorticoid receptor antagonism demonstrated that derivatives of methanophenazine could effectively reduce myocardial fibrosis in animal models of heart failure. The results indicated a potential pathway for developing new therapeutic agents targeting cardiovascular diseases .
Case Study 2: Microbial Energy Production
In microbial fuel cells utilizing Methanosarcina mazei, the incorporation of methanophenazine derivatives improved the efficiency of methane production from organic substrates. This study highlighted the compound's role in enhancing microbial metabolism and energy yield .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of 1,4-methanophenazine carboxamides. Below is a comparative analysis with structurally related derivatives:
Table 1: Key Structural and Molecular Properties
*Inferred molecular formula for target compound: Likely C24H27N3O2 (approximate MW: 397.5 g/mol).
Key Observations:
The phenyldiazenyl moiety in analogs may confer photochemical activity or coordination capacity, absent in the target compound.
Stereochemical Considerations :
- The (1R,4S) configuration distinguishes the target from the (1S,4R)-N5-oxide derivative in , which lacks the carboxamide group. Stereochemistry could influence crystal packing (e.g., hydrogen bonding patterns) or receptor binding .
Synthetic Pathways :
- While details crystallization of a related N-oxide, the target compound’s synthesis likely involves carboxamide coupling (e.g., via EDCI/HOBt or similar reagents) to attach the 2-methoxyphenyl group.
Research Findings and Implications
Physicochemical Properties :
Methoxy-substituted analogs generally exhibit higher logP values than nitro- or chloro-derivatives, suggesting improved membrane permeability. However, the phenyldiazenyl group in analogs may reduce metabolic stability .- Biological Relevance: No direct bioactivity data for the target compound is provided in the evidence. However, structurally related 1,4-methanophenazines are explored for antimicrobial or anticancer applications. The absence of a diazenyl group in the target may reduce genotoxic risks associated with azo compounds .
Crystallography : Hydrogen bonding motifs observed in (e.g., N–H···O interactions) may apply to the target compound, influencing its solid-state stability .
Preparation Methods
Buchwald–Hartwig Coupling
A 4,5-dialkoxy-2-nitroaniline derivative is coupled with 1-bromo-2-nitrobenzene bearing tert-butyl or methoxy groups under palladium catalysis. This step ensures regioselective formation of bis(2-nitrophenyl)amine intermediates.
Tandem Reduction-Oxidation
The bis(2-nitrophenyl)amine undergoes reduction using Pd/C and NaBH₄ as a hydrogen source, followed by FeCl₃-mediated oxidation to yield the phenazine core. This tandem process minimizes intermediate oxidation and achieves yields >65%.
Carboxamide Functionalization
The N-(2-methoxyphenyl)carboxamide group is introduced via a two-step sequence:
Carboxylic Acid Activation
The methanophenazine carboxylic acid is converted to an acyl chloride using SOCl₂ or oxalyl chloride.
Amide Coupling
Reaction with 2-methoxyaniline in the presence of HATU or EDC/HOBt yields the carboxamide. Sodium borohydride acetate, as used in metopimazine synthesis, may reduce side products during this step.
Optimization of Reaction Conditions
Critical parameters from analogous syntheses include:
Purification and Characterization
Final purification employs silica gel chromatography and recrystallization from methyl tert-butyl ether. Structural confirmation relies on:
Q & A
Q. What are the optimal synthetic routes for (1R,4S)-N-(2-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide?
The compound can be synthesized via stereospecific cycloaddition reactions. For example, reacting a precursor like (1S,4R)-1,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine N5-oxide with 3-chlorobenzoic acid in dichloromethane under reflux conditions (60–70°C for 24 hours). Crystallization is achieved by slow evaporation in a 1:1 dichloromethane/hexane mixture, yielding orthorhombic crystals (space group P2₁2₁2₁, a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å) .
Q. How can the stereochemistry and molecular conformation of this compound be confirmed?
X-ray crystallography is the gold standard for confirming stereochemistry. Key torsion angles (e.g., N1–C1–C8–N2 = 2.7° and C8–C9–C13–C15 = −168.62°) and bond lengths (e.g., N2–C7–C2 = 123.37°) validate the (1R,4S) configuration. Complementary techniques like NMR can resolve ambiguities in dynamic systems by analyzing coupling constants and NOE correlations .
Q. What spectroscopic methods are suitable for characterizing this compound?
- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm).
- HRMS : Confirm molecular weight (C₂₃H₂₅N₂O₂, m/z calculated: 377.1865) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies may arise from polymorphism or solvent-dependent conformations. For example, if NMR suggests dynamic equilibria (e.g., chair-flip in the methanophenazine core), conduct variable-temperature NMR or co-crystallize with stabilizing agents. Cross-validate using computational methods (DFT for energy-minimized structures) .
Q. What strategies are recommended for analyzing its stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 4 weeks. Monitor degradation via HPLC (C18 column, methanol/water gradient).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability).
- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products .
Q. How can computational modeling predict its biological activity?
- Molecular Docking : Use the crystal structure (CCDC reference: x180531) to dock into target proteins (e.g., kinase domains). Software like AutoDock Vina can simulate binding affinities.
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and cytochrome P450 interactions, prioritizing targets like antimicrobial or antitumor pathways .
Q. What experimental designs are critical for studying its reactivity in nucleophilic environments?
- Kinetic Studies : React with nucleophiles (e.g., amines, thiols) in DMSO/water mixtures. Monitor progress via LC-MS.
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis mechanisms.
- Control Experiments : Include inert conditions (argon atmosphere) to rule out radical pathways .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) ensures enantiomeric excess >98% .
- Data Reproducibility : Replicate crystallization trials with controlled humidity (40–60% RH) to avoid hydrate formation .
- Contradiction Mitigation : Cross-reference crystallographic data (IUCrData 2018, x180531) with Cambridge Structural Database entries for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
